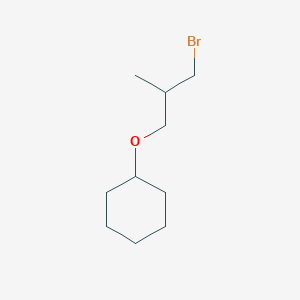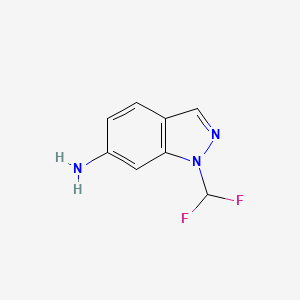![molecular formula C8H16ClNO2 B13530266 6,6-Dimethoxy-2-azaspiro[3.3]heptanehydrochloride](/img/structure/B13530266.png)
6,6-Dimethoxy-2-azaspiro[3.3]heptanehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-Dimethoxy-2-azaspiro[33]heptanehydrochloride is a chemical compound with the molecular formula C8H15NO2 It is known for its unique spirocyclic structure, which consists of a nitrogen atom incorporated into a bicyclic framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethoxy-2-azaspiro[3.3]heptanehydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with a nitrogen-containing reagent, followed by methoxylation to introduce the methoxy groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like acids or bases to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor the reaction progress and product quality.
化学反応の分析
Types of Reactions
6,6-Dimethoxy-2-azaspiro[3.3]heptanehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
6,6-Dimethoxy-2-azaspiro[3.3]heptanehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6,6-Dimethoxy-2-azaspiro[3.3]heptanehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
類似化合物との比較
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with similar structural features.
6,6-Dimethoxy-2-azaspiro[3.3]heptane: The parent compound without the hydrochloride group.
Uniqueness
6,6-Dimethoxy-2-azaspiro[3.3]heptanehydrochloride is unique due to its specific spirocyclic structure and the presence of methoxy groups, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.
特性
分子式 |
C8H16ClNO2 |
|---|---|
分子量 |
193.67 g/mol |
IUPAC名 |
6,6-dimethoxy-2-azaspiro[3.3]heptane;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-10-8(11-2)3-7(4-8)5-9-6-7;/h9H,3-6H2,1-2H3;1H |
InChIキー |
WFIHSXZWDHFYKI-UHFFFAOYSA-N |
正規SMILES |
COC1(CC2(C1)CNC2)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3,7-Dimethylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13530231.png)
![Methyl spiro[chromane-4,2'-oxirane]-3'-carboxylate](/img/structure/B13530242.png)



![(2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-OL](/img/structure/B13530260.png)
![3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13530261.png)
